Prodrug Advantage: In Vivo Potency Inversion vs. CGP 37849
CGP 39551 is the ethylester prodrug of CGP 37849. In vitro, CGP 39551 is substantially weaker than its parent compound, but this relationship is reversed in vivo following oral administration, demonstrating its superior bioavailability and central activity [1][2].
| Evidence Dimension | In vitro IC50 vs. NMDA-evoked whole-cell current in cultured spinal neurones |
|---|---|
| Target Compound Data | IC50 = 2100 +/- 220 nM (CGP 39551) |
| Comparator Or Baseline | IC50 = 189 +/- 9 nM (CGP 37849) |
| Quantified Difference | CGP 39551 is approximately 11-fold weaker than CGP 37849 in vitro. |
| Conditions | Mouse spinal neurones in primary dissociated cell cultures; whole-cell current evoked by NMDA [1] |
Why This Matters
This inversion of potency in vivo highlights CGP 39551's superior oral bioavailability and central activity, making it the preferred choice for in vivo studies requiring oral dosing.
- [1] D'Hooge R, Raes A, Hiramatsu M, Mori A, Van Bogaert PP, De Deyn PP. Effects of the competitive N-methyl-D-aspartate antagonist CGP 37849 and its ethylester CGP 39551 on N-methyl-D-aspartate-evoked whole-cell currents in cultured spinal neurones and on vestibular stimulation-induced seizures in EL mice. Arzneimittelforschung. 1998 Dec;48(12):1121-5. View Source
- [2] Pozza MF, Olpe HR, Brugger F, Fagg GE. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: CGP 37849 and its ethylester CGP 39551. Eur J Pharmacol. 1990 Jul 15;182(1):91-101. View Source
